molecular formula C6H3F3N2O3 B174664 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 117519-07-0

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B174664
CAS No.: 117519-07-0
M. Wt: 208.09 g/mol
InChI Key: CHBZJFQSBBRGKS-UHFFFAOYSA-N
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Description

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6H3F3N2O3 This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.

    Hydrolysis: The pyridinone ring can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major Products Formed:

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Various substituted pyridinones.

    Hydrolysis Products: Carboxylic acids or amides.

Scientific Research Applications

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 3-Nitro-4-(trifluoromethyl)pyridin-2(1H)-one
  • 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one
  • 3-Nitro-6-(difluoromethyl)pyridin-2(1H)-one

Uniqueness: 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridinone ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZJFQSBBRGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethanol (1 L) was slowly added sodium metal (4.83 g, 0.21 mol). Once the metal had dissolved, nitroacetamide (21.8 g, 0.21 mol) and (2-ethyloxyvinyl) trifluoromethyl ketone (35 g, 0.21 mol) were added, and the suspension formed was heated at reflux for 16 hrs. The resulting mixture was acidified with aqueous hydrochloric acid (1 M) and concentrated in vacuo. The residue was taken up in ethyl acetate (1 L) and the solid formed removed by filtration. The filtrate was then concentrated and the residue purified by silica chromatography to give the product as an orange solid (25.9 g, 0.12 mol, 59% yield).
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
35 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
59%

Synthesis routes and methods II

Procedure details

To a solution of 2-nitroacetamide ammonium salt (4 g, 33 mmol) in water (165 mL) was added piperidinium acetate (33 mmol) in water followed by slow addition of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (6.1 mL, 43 mmol) in MeOH (11 mL). The reaction was stirred for 2 h at room temperature and at reflux for 3 h. The reaction mixture was allowed to cool to 45° C. and aqueous HCl (1N) was added until the pH was acidic. After 1 h at room temperature, the reaction mixture was extracted with CH2Cl2 (3×). The combined organic layer was successively washed with water and brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (EtOAc, then EtOAC:MeOH, 9:1) to give 3-nitro-6-(trifluoromethyl)-2(1H)-pyridinone (2.7 g, 40% yield) as a yellow solid.
Name
2-nitroacetamide ammonium salt
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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